tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Description
tert-Butyl N-[(1-formylcyclobutyl)methyl]carbamate (CAS 163554-55-0) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a formyl-substituted cyclobutylmethyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions . The formyl group on the cyclobutane ring enhances its utility as an electrophilic site for further functionalization, such as imine formation or nucleophilic additions. Its molecular formula is inferred as C₁₁H₁₉NO₃ (molecular weight ≈229.28 g/mol) based on structural analogs .
Properties
IUPAC Name |
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLNNGPCNJWBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152058 | |
| Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-57-7 | |
| Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclobutane Functionalization and Formylation
- Starting Material: A cyclobutane derivative bearing a suitable leaving group or reactive site, such as a halide or an alcohol.
- Step 1: Functionalization of cyclobutane to introduce a nucleophilic site, typically through halogenation or oxidation.
- Step 2: Nucleophilic substitution or addition with formylating agents, such as formyl chloride or paraformaldehyde, to introduce the formyl group at the desired position.
- Use of inert solvents like dichloromethane or tetrahydrofuran.
- Temperature control between -20°C to room temperature to prevent side reactions.
- Catalysts such as Lewis acids (e.g., BF₃·Et₂O) may facilitate formylation.
Carbamate Formation via Isocyanate or Chlorocarbonate Intermediates
- Step 1: Preparation of the tert-butyl carbamate (Boc) protecting group using tert-butyl chloroformate or anhydride.
- Step 2: Reaction of the carbamate reagent with the amine-functionalized cyclobutane intermediate to form the carbamate linkage.
- Anhydrous conditions are critical to prevent hydrolysis.
- Use of bases such as N-methylmorpholine or triethylamine to neutralize HCl or other acids formed.
- Temperature maintained between 0°C and room temperature for optimal selectivity.
One-Pot Synthesis Approaches
Recent advances have explored one-pot procedures, combining cyclobutane functionalization, formylation, and carbamate formation in a sequential manner, reducing purification steps and improving overall yield.
- Starting from cyclobutane derivatives, sequential addition of formylating agents and carbamate reagents in a single reaction vessel under controlled temperature and inert atmosphere, with phase-transfer catalysts to facilitate the process.
Specific Synthetic Routes from Patent Data
A notable patent describes a route involving the condensation of N-BOC-D-serine with isobutyl chlorocarbonate to form an intermediate, which then reacts with benzene methanamine (phenyl methylamine) to produce the target compound. This pathway emphasizes the use of mixed acid anhydrides and phase-transfer catalysis, with reaction conditions optimized for high yield and purity.
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | N-BOC-D-serine + isobutyl chlorocarbonate | Ethyl acetate | -20°C to 0°C | 3-5 hours | 81.6% |
| 2 | Intermediate + benzene methanamine | Ethyl acetate | -20°C to 40°C | 3-5 hours | High |
This method demonstrates the feasibility of synthesizing the carbamate core with subsequent functionalization at the cyclobutane ring.
Critical Reaction Conditions and Considerations
- Temperature Control: Many steps require low-temperature conditions (-20°C to 0°C) to prevent side reactions and ensure regioselectivity.
- Inert Atmosphere: Use of nitrogen or argon to prevent oxidation or moisture ingress.
- Solvent Choice: Anhydrous solvents like ethyl acetate, tetrahydrofuran, or dichloromethane are preferred.
- Reagent Ratios: Excess of carbamate reagents (1.1-1.5 equivalents) ensures complete conversion.
- Reaction Time: Typically ranges from 3 to 5 hours, depending on scale and conditions.
Data Summary Table
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclobutane functionalization + formylation | Cyclobutane derivatives | Formyl chloride, Lewis acids | Dichloromethane | -20°C to RT | Variable | Regioselective formylation |
| Carbamate formation | Amine intermediates | tert-Butyl chloroformate | Toluene or ethyl acetate | 0°C to RT | >90% | Efficient protection step |
| One-pot synthesis | Cyclobutane derivatives | Formylating agents + carbamate reagents | Ethyl acetate | -20°C to 40°C | High | Simplified process |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and analgesics due to their ability to inhibit specific enzymes involved in inflammatory pathways.
1.2 Case Study: Anti-Cancer Compounds
Recent studies have investigated the use of carbamates, including this compound, in developing anti-cancer drugs. Research indicates that modifications to the carbamate moiety can lead to compounds with improved selectivity for cancer cells while minimizing toxicity to normal cells. This is particularly relevant in the context of targeted therapy, where specificity is crucial for efficacy and safety.
Synthetic Organic Chemistry
2.1 Reagent in Organic Synthesis
The compound is utilized as a reagent in various organic synthesis reactions. Its functional groups enable it to participate in nucleophilic substitution reactions and formamide formations, making it a versatile building block for synthesizing complex organic molecules.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | DCM, -20°C | 89% |
| Formamide Formation | DCM, room temperature | 90% |
| Cyclization Reactions | DCM, under reflux | 85% |
2.2 Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or additive in the production of polyurethanes and other polymeric materials. Its incorporation can enhance the thermal stability and mechanical properties of the resulting polymers.
Materials Science
3.1 Coatings and Adhesives
The compound has potential applications in developing advanced coatings and adhesives due to its favorable adhesion properties and resistance to environmental degradation. Research shows that incorporating this carbamate into formulations can improve adhesion strength and durability.
Environmental Applications
4.1 Biodegradable Polymers
Given the increasing demand for environmentally friendly materials, this compound is being studied for its role in creating biodegradable polymers. These materials can reduce plastic waste and have applications in packaging and disposable items.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions, allowing for selective transformations of other functional groups . The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Substituent Effects :
- The fluoro-oxo derivative (CAS 2231675-68-4) introduces electron-withdrawing groups, enhancing stability and reactivity in SN2 reactions .
- The allyl group (CAS 2413651-74-6) offers sites for click chemistry or radical reactions, expanding its utility in polymer synthesis .
- Benzyl and oxo groups () increase lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
Research Findings and Industrial Relevance
- Drug Intermediate Use : The target compound and its analogs are cataloged by pharmaceutical suppliers (e.g., Enamine Ltd., PharmaBlock) as building blocks for kinase inhibitors and protease inhibitors .
- Metabolic Stability : Fluorinated analogs (e.g., CAS 2231675-68-4) are prioritized in medicinal chemistry for improved pharmacokinetic profiles .
- Ring Strain vs. Bioactivity : Cyclobutyl derivatives may exhibit higher reactivity in photoaffinity labeling compared to cyclopentyl analogs due to increased ring strain .
Biological Activity
The compound tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is a member of the carbamate class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 213.26 g/mol
This compound features a tert-butyl group and a cyclobutyl moiety, which contribute to its unique reactivity and biological activity.
Carbamates generally act by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic junctions. This mechanism is critical for their activity as neuroactive agents. The specific structure of this compound may enhance its binding affinity to AChE compared to simpler carbamates, potentially increasing its efficacy in therapeutic applications .
Anti-inflammatory Activity
Recent studies have indicated that carbamate derivatives exhibit significant anti-inflammatory properties. For instance, the synthesis of various substituted benzamido phenylcarbamates, including those related to this compound, demonstrated promising anti-inflammatory effects in vivo. The percentage of inhibition ranged from 39% to over 54% when tested against carrageenan-induced edema in rats .
| Compound | Percentage Inhibition (%) |
|---|---|
| 4a | 54.239 |
| 4i | 50.000 |
| Indomethacin | Standard Control |
Antimicrobial Activity
The antibacterial potential of carbamates has been explored extensively due to the rising resistance against conventional antibiotics. Research has shown that certain derivatives exhibit activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). While specific data on this compound is limited, similar compounds have demonstrated effective bactericidal properties .
Case Study 1: Anti-inflammatory Effects
A study conducted on various carbamate derivatives revealed that those with structural similarities to this compound exhibited significant inhibition of COX-2 enzyme activity. In silico docking studies confirmed strong binding interactions, suggesting that modifications in the carbamate structure can enhance anti-inflammatory efficacy .
Case Study 2: Antimicrobial Screening
In a screening of arylurea derivatives, compounds analogous to this compound were evaluated for their antibacterial properties against a panel of clinically relevant pathogens. Results indicated potent activity against resistant strains at low concentrations, highlighting the potential for developing new therapeutic agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate?
- Methodology : The compound is typically synthesized via multi-step protocols involving carbamate protection and cyclobutane functionalization. A common approach involves:
Cyclobutane ring formation : Alkylation or photochemical [2+2] cycloaddition to generate the cyclobutyl scaffold.
Formylation : Introduction of the formyl group using reagents like DMF/POCl₃ (Vilsmeier-Haack reaction) .
Carbamate protection : Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .
Key reagents: EDCI/HOBt for condensation, Boc₂O for protection.
Q. How is the purity of this compound assessed in synthetic workflows?
- Analytical techniques :
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to monitor impurities.
- NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~8.1 ppm for formyl protons) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .
Q. What storage conditions are recommended for this compound?
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group.
- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for tert-butyl carbamate derivatives with sterically hindered cyclobutane moieties?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr under conventional heating) .
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions to functionalize the cyclobutane ring .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. What mechanistic insights exist for the hydrolysis of the tert-butyl carbamate group in acidic media?
- Mechanism : Acid-catalyzed cleavage proceeds via a two-step process:
Protonation of the carbonyl oxygen, forming a tetrahedral intermediate.
Release of CO₂ and tert-butanol, yielding the free amine .
- Kinetics : Pseudo-first-order kinetics observed under HCl/dioxane conditions (t₁/₂ = 2–4 hr at 25°C) .
Q. How can structural contradictions (e.g., NMR vs. XRD data) be resolved for this compound?
- Troubleshooting :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
